molecular formula C9H12F2N2O5 B12357445 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12357445
M. Wt: 266.20 g/mol
InChI Key: VQSLORATCUBFCL-QPPQHZFASA-N
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Description

Uridine, 2’-deoxy-2’,2’-difluoro-: is a fluorinated nucleoside analogue. It is structurally similar to uridine but with two fluorine atoms replacing the hydrogen atoms at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-2’,2’-difluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction often proceeds via a neighbouring-group participation mechanism, which diverges from the traditional S_N1 or S_N2 pathways .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Uridine, 2’-deoxy-2’,2’-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions:

    Fluorinating Agents: Such as DeoxoFluor for introducing fluorine atoms.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions yield fluorinated nucleoside analogues, while oxidation and reduction reactions modify the functional groups .

Scientific Research Applications

Chemistry: In chemistry, Uridine, 2’-deoxy-2’,2’-difluoro- is used as a building block for synthesizing more complex molecules. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used as a probe for studying enzymatic functions and nucleic acid interactions. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleotides in biological processes .

Medicine: Medically, Uridine, 2’-deoxy-2’,2’-difluoro- has shown promise as an antiviral and anticancer agent. It is a metabolite of the drug gemcitabine, which is used in chemotherapy . Its ability to inhibit DNA synthesis makes it a potent therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale production .

Mechanism of Action

Uridine, 2’-deoxy-2’,2’-difluoro- exerts its effects primarily by inhibiting DNA synthesis. It acts as a chain terminator when incorporated into DNA, preventing further elongation of the DNA strand. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells . The molecular targets include thymidylate synthetase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Uniqueness: Uridine, 2’-deoxy-2’,2’-difluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis sets it apart from other nucleoside analogues .

Properties

Molecular Formula

C9H12F2N2O5

Molecular Weight

266.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H12F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4,6-7,14,16H,1-3H2,(H,12,15,17)/t4-,6-,7-/m1/s1

InChI Key

VQSLORATCUBFCL-QPPQHZFASA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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